molecular formula C10H15N3O B14817770 (3-Cyclopropoxypyridine-2,4-diyl)dimethanamine

(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine

Cat. No.: B14817770
M. Wt: 193.25 g/mol
InChI Key: MBSCYJOMIQRZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group and two methanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxypyridine-2,4-diyl)dimethanamine typically involves the reaction of pyridine derivatives with cyclopropyl-containing reagents. One common method involves the use of cyclopropylamine and pyridine-2,4-dicarboxylic acid as starting materials. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (3-Cyclopropoxypyridine-2,4-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropoxypyridine-2,4-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and interactions compared to its isomers .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanamine

InChI

InChI=1S/C10H15N3O/c11-5-7-3-4-13-9(6-12)10(7)14-8-1-2-8/h3-4,8H,1-2,5-6,11-12H2

InChI Key

MBSCYJOMIQRZFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2CN)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.